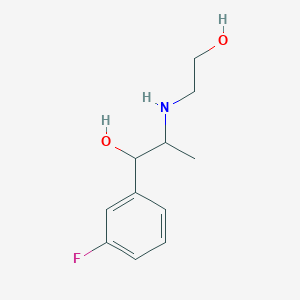
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol is an organic compound that features a fluorinated aromatic ring, a hydroxyethylamino group, and a propanol backbone
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution:
Amination: The hydroxyethylamino group can be introduced via amination reactions, often using reagents like ethylene oxide and amines.
Reduction: The final step often involves the reduction of intermediate compounds to yield the desired product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable processes .
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol can be compared with similar compounds such as:
1-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(2-hydroxyethylamino)propan-1-ol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-5-6-14)11(15)9-3-2-4-10(12)7-9/h2-4,7-8,11,13-15H,5-6H2,1H3 |
InChI Key |
MMUAALMPRPSCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















